molecular formula C20H23NO3S B1254074 9-Thiocyanato-androst-4-ene-3,11,17-trione

9-Thiocyanato-androst-4-ene-3,11,17-trione

Cat. No. B1254074
M. Wt: 357.5 g/mol
InChI Key: DWIXJBBZGSOVLL-ZESOOZHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Thiocyanato-androst-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolism and Excretion Analysis

The metabolism and excretion of androst-4-ene-3,6,17-trione, a related compound to 9-Thiocyanato-androst-4-ene-3,11,17-trione, have been studied using gas chromatography-mass spectrometry. These studies are crucial for understanding the biological processing of such compounds, particularly in the context of doping analysis (Van Thuyne et al., 2005).

Synthesis Techniques

Research into the synthesis of related compounds, such as androst-4-ene-3β,11β-diol-17-one from androst-4-ene-3,11,17-trione, provides valuable insights into the chemical pathways and techniques used to create various derivatives of androst-4-ene compounds (Morreal, 1966).

Chemical Reactions and Molecular Analysis

Studies exploring the 1,4-addition reaction with thiols and conformational analysis using PM3 molecular orbital calculations of various androst-4-ene-3,6,17-triones have been conducted. These studies are significant for understanding the chemical behavior and molecular structure of these compounds (Numazawa et al., 1993).

Quantitative Analysis in Biological Samples

The development of sensitive and accurate methods for quantifying androst-4-ene-3,6,17-trione and its metabolites in biological samples like urine is crucial for clinical and pharmacological studies. Such methods enable the detailed analysis of the compound's presence and metabolism in the human body (Deventer et al., 2005).

Aromatase Inhibition Studies

Research on various androst-4-ene-3,6,17-trione derivatives has shown their potential as aromatase inhibitors. These studies help in understanding how different substitutions on the androst-4-ene structure can impact its biological activity, particularly in estrogen biosynthesis (Numazawa & Tachibana, 1994).

properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

[(8S,9R,10S,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-9-yl] thiocyanate

InChI

InChI=1S/C20H23NO3S/c1-18-10-17(24)20(25-11-21)15(14(18)5-6-16(18)23)4-3-12-9-13(22)7-8-19(12,20)2/h9,14-15H,3-8,10H2,1-2H3/t14-,15-,18-,19-,20-/m0/s1

InChI Key

DWIXJBBZGSOVLL-ZESOOZHZSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CCC4=O)C)SC#N

SMILES

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4=O)C)SC#N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4=O)C)SC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Thiocyanato-androst-4-ene-3,11,17-trione
Reactant of Route 2
9-Thiocyanato-androst-4-ene-3,11,17-trione
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9-Thiocyanato-androst-4-ene-3,11,17-trione
Reactant of Route 4
9-Thiocyanato-androst-4-ene-3,11,17-trione
Reactant of Route 5
9-Thiocyanato-androst-4-ene-3,11,17-trione
Reactant of Route 6
9-Thiocyanato-androst-4-ene-3,11,17-trione

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